molecular formula C12H10BrNO2 B3829294 5-Bromo-1-(2-methylallyl)indoline-2,3-dione CAS No. 122834-40-6

5-Bromo-1-(2-methylallyl)indoline-2,3-dione

Cat. No.: B3829294
CAS No.: 122834-40-6
M. Wt: 280.12 g/mol
InChI Key: RUGKDKWVOXRCGI-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-methylallyl)indoline-2,3-dione is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of 5-Bromo-1-(2-methylallyl)indoline-2,3-dione typically involves the functionalization of indole derivativesThe reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like acetic acid or dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Bromo-1-(2-methylallyl)indoline-2,3-dione undergoes various types of chemical reactions, including:

Scientific Research Applications

Organic Synthesis

5-Bromo-1-(2-methylallyl)indoline-2,3-dione serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications through:

  • Substitution Reactions : The bromine atom can be replaced with other functional groups via nucleophilic substitution.
  • Coupling Reactions : It can participate in cross-coupling reactions to form larger molecular frameworks.

The compound has been investigated for its potential biological activities, including:

  • Anticancer Properties : Research has shown that indole derivatives exhibit significant anticancer activity. For instance, modifications of indole structures have been linked to enhanced efficacy against various cancer cell lines .
  • Antimicrobial Activity : Compounds similar to 5-bromoindoline derivatives have demonstrated promising antimicrobial effects, suggesting potential applications in treating infections .

Drug Development

This compound is explored for its therapeutic potential in drug development. Its structural features enable it to interact with biological targets effectively:

  • Monoamine Oxidase Inhibition : Similar compounds have shown inhibition of monoamine oxidase (MAO), an enzyme involved in neuropsychiatric disorders. This suggests a pathway for developing drugs targeting mood disorders and neurodegenerative diseases .
  • Targeting Cancer Pathways : The compound's ability to inhibit specific pathways involved in cancer progression makes it a candidate for further development as a therapeutic agent .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityModifications of indole structures showed enhanced activity against breast cancer cell lines (MCF-7).
VEGFR-2 InhibitionIndole derivatives exhibited inhibitory effects on VEGFR-2, a key target in cancer therapy.
MAO InhibitionCompounds similar to 5-bromoindoline showed competitive inhibition of MAO-A and MAO-B with low IC50 values, indicating potential for neuropsychiatric treatment.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-methylallyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

5-Bromo-1-(2-methylallyl)indoline-2,3-dione can be compared with other similar compounds such as:

Biological Activity

5-Bromo-1-(2-methylallyl)indoline-2,3-dione is a synthetic organic compound belonging to the indole family, known for its diverse biological activities. This article provides an overview of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position and a 2-methylallyl group at the 1-position of the indoline-2,3-dione structure. This unique substitution pattern is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives:

  • In vitro Studies : The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, derivatives such as 7c and 7d showed IC50 values of 7.17 ± 0.94 μM and 2.93 ± 0.47 μM against MCF-7 breast cancer cells, indicating potent anticancer activity .
  • Mechanism of Action : The mechanism appears to involve inhibition of key growth factor receptors such as VEGFR-2, with IC50 values reported around 435 nM for certain derivatives . This suggests that the compound may interfere with angiogenesis, a critical process in tumor growth.

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties:

  • Bactericidal Effects : Studies indicate that compounds with similar structural motifs exhibit bactericidal action against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). For example, derivatives showed MIC values ranging from 15.625 to 62.5 μM against various strains .
  • Biofilm Inhibition : Certain derivatives exhibited over 55% biofilm inhibition against S. aureus and MRSA, significantly outperforming traditional antibiotics like chloramphenicol .

Research Findings and Case Studies

StudyBiological ActivityFindings
AnticancerDerivatives showed IC50 values as low as 2.93 μM against MCF-7 cells.
VEGFR-2 InhibitionEffective inhibition with IC50 = 435 nM for specific derivatives.
AntimicrobialExhibited MIC values of 15.625–62.5 μM against MRSA and other strains.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The compound likely interacts with various receptors involved in cell signaling pathways related to cancer proliferation and angiogenesis.
  • Enzyme Inhibition : It has been suggested that the compound may inhibit enzymes critical for bacterial survival and biofilm formation.
  • Cell Cycle Arrest : Some studies indicate that these compounds may induce cell cycle arrest in cancer cells, thereby inhibiting their proliferation.

Properties

IUPAC Name

5-bromo-1-(2-methylprop-2-enyl)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2/c1-7(2)6-14-10-4-3-8(13)5-9(10)11(15)12(14)16/h3-5H,1,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGKDKWVOXRCGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(C=C(C=C2)Br)C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401208720
Record name 5-Bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122834-40-6
Record name 5-Bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122834-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-(2-methyl-2-propen-1-yl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401208720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-1-(2-METHYL-ALLYL)-1H-INDOLE-2,3-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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